molecular formula C12H14O2S B14606088 Benzene, (1-cyclohexen-1-ylsulfonyl)- CAS No. 59059-70-0

Benzene, (1-cyclohexen-1-ylsulfonyl)-

Cat. No.: B14606088
CAS No.: 59059-70-0
M. Wt: 222.31 g/mol
InChI Key: PQXXMTMCMCKPCG-UHFFFAOYSA-N
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Description

Benzene, (1-cyclohexen-1-ylsulfonyl)- is a sulfonyl-substituted benzene derivative characterized by a cyclohexenyl group attached to the sulfonyl moiety. Sulfonyl groups are electron-withdrawing, influencing reactivity and stability, while the cyclohexene moiety introduces steric and conformational effects. Below, we compare this compound with derivatives featuring variations in substituents, synthesis routes, and physicochemical properties.

Properties

CAS No.

59059-70-0

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

cyclohexen-1-ylsulfonylbenzene

InChI

InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2

InChI Key

PQXXMTMCMCKPCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
Benzene, [[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]- 56691-74-8 C16H22O2S 278.41 Trimethylcyclohexenyl
Benzene,1-methyl-4-[[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]- 105096-79-5 C17H24O2S 292.44 Methyl (benzene), trimethylcyclohexenyl
Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- 98506-78-6 C14H11FO2S 262.30 Fluoro, phenylethenyl
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- 28995-88-2 C15H12O2S 256.32 Methyl (benzene), phenylethynyl
Key Observations:
  • Substituent Effects: Methyl groups (e.g., in CAS 105096-79-5) increase steric hindrance and molecular weight (292.44 vs. 278.41 in CAS 56691-74-8). Fluorine (CAS 98506-78-6) reduces molecular weight (262.30) and enhances electron-withdrawing effects.
Key Trends:
  • Trimethylcyclohexenyl derivatives (e.g., CAS 56691-74-8) show higher purity, likely due to optimized large-scale synthesis.
  • Fluorinated derivatives require careful handling but achieve moderate yields.

Physicochemical and Reactivity Profiles

Molecular Weight and Polarity

  • Higher molecular weight correlates with increased substituent complexity (e.g., CAS 105096-79-5 at 292.44 vs. CAS 28995-88-2 at 256.32).
  • Polarity : Sulfonyl groups enhance polarity, but bulky substituents (e.g., trimethylcyclohexenyl) may reduce solubility.

Reactivity

  • Electrophilic Substitution : Electron-withdrawing sulfonyl groups direct reactions to meta/para positions. Fluorine (CAS 98506-78-6) further deactivates the ring.

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